molecular formula C22H21ClN2O3S B5019000 N~2~-(2-chlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Numéro de catalogue B5019000
Poids moléculaire: 428.9 g/mol
Clé InChI: NIIAVBUKPKQYDB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(2-chlorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of drugs known as glycine site antagonists and has been studied extensively for its effects on the central nervous system.

Mécanisme D'action

CGP 49823 acts as a competitive antagonist at the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 49823 can modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of synaptic plasticity, and the reduction of oxidative stress. The compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

CGP 49823 has several advantages for use in lab experiments, including its high potency and selectivity for the glycine site of the NMDA receptor. However, the compound has limitations, including its poor solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the study of CGP 49823, including the investigation of its potential therapeutic applications in various neurological disorders, the development of more potent and selective compounds, and the exploration of its mechanisms of action. Additionally, further research is needed to better understand the safety and toxicity of CGP 49823 and other glycine site antagonists.

Méthodes De Synthèse

CGP 49823 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-chlorobenzylamine with 2-phenylethyl isocyanide to form the intermediate product, which is then reacted with phenylsulfonyl chloride to yield the final product.

Applications De Recherche Scientifique

CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and schizophrenia. The compound acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.

Propriétés

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-20-13-7-8-14-21(20)25(29(27,28)19-11-5-2-6-12-19)17-22(26)24-16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIAVBUKPKQYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.